molecular formula C9H13N5S B15162680 5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide CAS No. 828245-70-1

5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide

Katalognummer: B15162680
CAS-Nummer: 828245-70-1
Molekulargewicht: 223.30 g/mol
InChI-Schlüssel: ZELVLIDGMJWCHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-4-cyano-3-methyl-1H-pyrazole
  • 5-Amino-4-cyano-3-methyl-N-(ethyl)-1H-pyrazole-1-carbothioamide
  • 5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carboxamide

Uniqueness

5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure may result in different reactivity and interactions with biological targets.

Eigenschaften

CAS-Nummer

828245-70-1

Molekularformel

C9H13N5S

Molekulargewicht

223.30 g/mol

IUPAC-Name

5-amino-4-cyano-3-methyl-N-propan-2-ylpyrazole-1-carbothioamide

InChI

InChI=1S/C9H13N5S/c1-5(2)12-9(15)14-8(11)7(4-10)6(3)13-14/h5H,11H2,1-3H3,(H,12,15)

InChI-Schlüssel

ZELVLIDGMJWCHH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1C#N)N)C(=S)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.